1H-Pyrrolo[2,3-b]pyridine-1-ethanamine, 6-bromo-N,N-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[2,3-b]pyridine-1-ethanamine, 6-bromo-N,N-dimethyl- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). The structure of this compound includes a pyrrolo[2,3-b]pyridine core, which is a bicyclic system consisting of a pyrrole ring fused to a pyridine ring. The presence of a bromine atom at the 6-position and a dimethylamino group at the ethanamine side chain further enhances its chemical properties and biological activities .
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-1-ethanamine, 6-bromo-N,N-dimethyl- typically involves several steps. One common synthetic route includes the bromination of 7-azaindole followed by the introduction of the ethanamine side chain. The reaction conditions often involve the use of solvents like dichloromethane and reagents such as bromine and acetic acid. The final product is obtained through purification techniques like column chromatography .
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine-1-ethanamine, 6-bromo-N,N-dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and biological activities.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-1-ethanamine, 6-bromo-N,N-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of FGFRs, making it a candidate for cancer research.
Medicine: Due to its inhibitory effects on FGFRs, it is being investigated for its potential in cancer therapy.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-1-ethanamine, 6-bromo-N,N-dimethyl- involves its interaction with FGFRs. The compound binds to the ATP-binding site of the receptor, inhibiting its kinase activity. This inhibition prevents the activation of downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt, which are involved in cell proliferation, migration, and survival. By blocking these pathways, the compound can induce apoptosis and inhibit the growth of cancer cells .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine-1-ethanamine, 6-bromo-N,N-dimethyl- can be compared with other FGFR inhibitors such as:
AZD4547: Another potent FGFR inhibitor with a different chemical structure.
JNJ-42756493 (Erdafitinib): A clinically approved FGFR inhibitor with a broader spectrum of activity.
BGJ-398: A selective FGFR inhibitor with a different binding mode.
The uniqueness of 1H-Pyrrolo[2,3-b]pyridine-1-ethanamine, 6-bromo-N,N-dimethyl- lies in its specific structural features, such as the bromine atom and the dimethylamino group, which contribute to its distinct biological activities .
Properties
Molecular Formula |
C11H14BrN3 |
---|---|
Molecular Weight |
268.15 g/mol |
IUPAC Name |
2-(6-bromopyrrolo[2,3-b]pyridin-1-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C11H14BrN3/c1-14(2)7-8-15-6-5-9-3-4-10(12)13-11(9)15/h3-6H,7-8H2,1-2H3 |
InChI Key |
ZEQUJAVZNUVOKM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C=CC2=C1N=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.